molecular formula C26H21N3O6 B11969380 N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide

N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide

Cat. No.: B11969380
M. Wt: 471.5 g/mol
InChI Key: HYVAEEJREBDHQA-JCMHNJIXSA-N
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Description

N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes furan and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . This method shows high chemoselectivity and functional group compatibility, employing reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide can be compared with other similar compounds, such as:

    Furan derivatives: Compounds containing the furan ring, which may have similar chemical properties and reactivity.

    Nitrophenyl derivatives: Compounds containing the nitrophenyl group, which may have similar biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21N3O6

Molecular Weight

471.5 g/mol

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H21N3O6/c1-17-8-10-18(11-9-17)25(30)28-22(26(31)27-16-20-5-4-14-34-20)15-19-12-13-24(35-19)21-6-2-3-7-23(21)29(32)33/h2-15H,16H2,1H3,(H,27,31)(H,28,30)/b22-15-

InChI Key

HYVAEEJREBDHQA-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCC4=CC=CO4

Origin of Product

United States

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